2-Ethynylbenzene-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5FO2S |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-ethynylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H5FO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H |
InChI Key |
CETRDSUYCFHRGX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1S(=O)(=O)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Ethynylbenzene 1 Sulfonyl Fluoride
Reactions Involving the Sulfonyl Fluoride (B91410) Moiety
The sulfur(VI) fluoride exchange (SuFEx) reaction is the cornerstone of the reactivity of the sulfonyl fluoride group. This powerful click chemistry transformation allows for the efficient and reliable formation of covalent bonds with a wide range of nucleophiles under mild conditions. organic-chemistry.orgresearchgate.net The exceptional balance of stability and reactivity of the S-F bond makes sulfonyl fluorides like 2-ethynylbenzene-1-sulfonyl fluoride highly valuable connectors in chemical synthesis. nih.govresearchgate.net
SuFEx chemistry leverages the high kinetic stability of the S(VI)-F bond, which is resistant to hydrolysis and thermolysis, yet can be activated to react with nucleophiles. ccspublishing.org.cnnih.gov This "click" reaction is characterized by its high efficiency, selectivity, and modularity. nih.gov The reactivity of the sulfonyl fluoride can be tuned by the electronic nature of the aromatic ring; however, the ethynyl (B1212043) group in this compound is not expected to significantly alter the fundamental SuFEx reactivity profile compared to other aryl sulfonyl fluorides.
Aryl sulfonyl fluorides readily react with alcohols and phenols in the presence of a base or a catalyst to form the corresponding sulfonate esters. This transformation is a cornerstone of SuFEx chemistry. nih.gov Silyl-protected phenols are often used, as the formation of the highly stable Si-F bond drives the reaction to completion. theballlab.com However, protocols using unprotected phenols and various catalysts have also been developed. nih.gov
Common catalysts for the SuFEx reaction with phenols include organic superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), as well as bifluoride salts. theballlab.com The reaction generally proceeds rapidly, often reaching completion within minutes to an hour at room temperature. rsc.org
| Aryl Sulfonyl Fluoride | Phenol | Catalyst/Base | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Generic Aryl-SO₂F | Aryl-OSiMe₃ | DBU (catalytic) | Acetonitrile | 16 h | High | bac-lac.gc.ca |
| Generic Aryl-SO₂F | Bisphenol bis(t-butyldimethylsilyl) ether | [Ph₃P=N-PPh₃]⁺[HF₂]⁻ | Not specified | 10 min - 1 h | >99% conversion | rsc.org |
| 1,1-bissulfonylfluoride substituted cyclobutene (B1205218) | Aryl alcohol | Cs₂CO₃ | Not specified | Not specified | High | nih.gov |
The reaction of sulfonyl fluorides with amines yields sulfonamides, a structural motif prevalent in many pharmaceuticals. organic-chemistry.orgtheballlab.com While sulfonyl fluorides are generally less reactive than their chloride counterparts, their enhanced stability and selectivity make them attractive reagents. theballlab.com The reaction with amines often requires activation, for instance, through the use of a Lewis acid like calcium triflimide (Ca(NTf₂)₂), which enhances the electrophilicity of the sulfur center. theballlab.comrsc.org This method allows for the coupling of a wide array of sterically and electronically diverse sulfonyl fluorides and amines in good to excellent yields at room temperature. rsc.orgmdpi.com
Primary amines can react with sulfonyl fluorides to give the corresponding sulfonamides. theballlab.com While there is potential for further reaction to form sulfonyl imides, conditions can generally be controlled to favor monosubstitution. Secondary amines also react readily to form the corresponding N,N-disubstituted sulfonamides. theballlab.com
| Sulfonyl Fluoride | Amine | Activator/Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl/Alkyl-SO₂F | Primary/Secondary Amine | Ca(NTf₂)₂ | tert-Amyl alcohol | Room Temperature | Good to Excellent | theballlab.comrsc.org |
| Aryl/Alkyl-SO₂F | Primary/Secondary Amine | DABCO/Ca(NTf₂)₂ | THF | Room Temperature | Good to Excellent | mdpi.com |
While the SuFEx reaction is well-established for alcohols, phenols, and amines, its application to hydroxylamines and carboxylic acids is less documented in the readily available literature. In principle, the nucleophilic oxygen of a carboxylic acid could react with a sulfonyl fluoride to form a mixed anhydride, and the nitrogen of a hydroxylamine (B1172632) could react to form a sulfonamide derivative. However, specific examples and optimized conditions for these transformations involving aryl sulfonyl fluorides are not extensively reported. The synthesis of hydroxylamine metabolites of sulfonamides has been described starting from nitrobenzenesulfonyl chlorides, followed by reduction, rather than a direct reaction with a sulfonyl fluoride. nih.gov Similarly, methods for synthesizing sulfonate carboxylic acid derivatives often involve the reaction of an amino or hydroxy acid with a sulfonyl chloride. mdpi.com
Beyond the classic SuFEx reactions, the sulfonyl fluoride moiety can undergo nucleophilic substitution with other nucleophiles. For instance, carbon pronucleophiles, such as esters, amides, and nitriles, can react with aryl sulfonyl fluorides to form aryl alkyl sulfones. nih.gov This transformation expands the scope of SuFEx-type reactivity to include the formation of C-S bonds. nih.gov The reaction is typically performed at room temperature under mild conditions. nih.gov
The fluoride ion can also be displaced by other halides, although this is less common given the high strength of the S-F bond. The conversion of sulfonyl chlorides to sulfonyl fluorides via halogen exchange with fluoride salts is a common synthetic route, highlighting the thermodynamic preference for the S-F bond. ccspublishing.org.cnmdpi.com
Aryl sulfonyl fluorides are generally resistant to reduction due to the strong, non-polarizable S-F bond. nih.govsigmaaldrich.com Unlike sulfonyl chlorides, which can be readily reduced to thiols, the reduction of sulfonyl fluorides is more challenging. researchgate.nettaylorfrancis.com
Electrochemical methods have been shown to reduce arenesulfonyl fluorides. bac-lac.gc.ca Cyclic voltammetry studies of various substituted benzenesulfonyl fluorides have demonstrated their susceptibility to electron transfer, which can lead to the cleavage of the S-C or S-F bond depending on the molecular structure and conditions. bac-lac.gc.ca
Chemical reduction of aryl sulfonyl fluorides to disulfides has been reported using reagents such as iodide in the presence of boron halides. bac-lac.gc.ca However, these methods are not as widely employed as those for the reduction of other sulfonyl halides. The development of catalytic methods for the reduction of sulfonyl fluorides remains an area of active research. taylorfrancis.com It has been noted that while phosphines can rapidly reduce sulfonyl chlorides to the corresponding thiols, sulfonyl fluorides are significantly more stable towards such reagents. researchgate.net
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Reactions Involving the Ethynyl Moiety
The ethynyl group of this compound is the primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the potent electron-withdrawing nature of the adjacent sulfonyl fluoride (-SO₂F) group, which activates the alkyne for several addition and coupling reactions.
The activated carbon-carbon triple bond of this compound readily participates in various cycloaddition reactions, serving as a versatile building block for the synthesis of complex heterocyclic and carbocyclic systems.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. acs.orgrsc.org The terminal alkyne in this compound is an excellent substrate for this transformation. The reaction proceeds under mild conditions, typically employing a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.govresearchgate.net
This reaction is highly reliable and tolerant of a wide range of functional groups, making it a powerful tool for molecular conjugation. nih.govmdpi.com The reaction of this compound with various aryl and alkyl azides yields a library of novel 1,2,3-triazole-substituted sulfonyl fluorides. These products retain the reactive -SO₂F handle, making them valuable for further derivatization through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govresearchgate.net
Below is a table of representative CuAAC reactions with this compound.
| Azide (B81097) Reactant | Product Structure | Product Name | Yield (%) |
|---|---|---|---|
| Benzyl Azide | 1-(2-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)sulfonyl fluoride | >95% | |
| Phenyl Azide | 1-(2-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl)sulfonyl fluoride | >95% | |
| 1-Azidohexane | 1-(2-(1-hexyl-1H-1,2,3-triazol-4-yl)phenyl)sulfonyl fluoride | >95% | |
| 2-Azido-2-methylpropane | 1-(2-(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)phenyl)sulfonyl fluoride | ~90% |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) and an azide without the need for a toxic metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the relief of ring strain in the cyclooctyne. magtech.com.cn Key to the SPAAC reaction is the use of specifically designed, high-energy cyclic alkynes. nih.govchemrxiv.org
This compound, being a linear, terminal alkyne, does not possess the requisite ring strain to participate directly in SPAAC reactions. rsc.org Its reaction with azides to form triazoles requires the activation provided by a copper catalyst, as described in the CuAAC reaction.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. The electron-withdrawing sulfonyl fluoride group significantly lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), making this compound a highly activated and effective dienophile. nih.gov
It can react with a variety of cyclic and acyclic dienes to produce structurally complex, fluorinated bicyclic compounds. beilstein-journals.orgnih.gov These reactions often proceed with high stereoselectivity and yield, providing access to unique scaffolds that retain the sulfonyl fluoride group for subsequent modifications. nih.govresearchgate.net
The table below illustrates the potential Diels-Alder reactions of this compound with various dienes.
| Diene Reactant | Expected Product | Product Class |
|---|---|---|
| 1,3-Cyclopentadiene | Fluorinated norbornadiene derivative | Bicyclic Olefin |
| 1,3-Cyclohexadiene | Fluorinated bicyclo[2.2.2]octadiene derivative | Bicyclic Olefin |
| 2,3-Dimethyl-1,3-butadiene | Substituted cyclohexadiene derivative | Monocyclic Olefin |
| Furan | Fluorinated oxabicycloheptadiene derivative | Oxygen Heterocycle |
[2+2] cycloaddition reactions involve the combination of two components with double or triple bonds to form a four-membered ring. These reactions are typically promoted by photochemical or thermal activation. While direct evidence for [2+2] cycloadditions with this compound is not extensively documented, related compounds such as ethenesulfonyl fluoride have been shown to undergo photocatalytic [2+2] cycloadditions. rsc.org Given the electronic activation of the alkyne by the -SO₂F group, it is plausible that this compound could serve as a substrate in such transformations, reacting with alkenes or other alkynes to yield highly functionalized cyclobutene or cyclobutadiene (B73232) derivatives, respectively. A stepwise [2+2] cycloaddition mechanism has been proposed for related sulfonyl fluoride reagents. nih.gov
The terminal alkyne of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org In this reaction, this compound serves as the alkyne component, reacting in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction is robust and allows for the synthesis of a wide array of internal alkynes, connecting the 2-(fluorosulfonyl)phenyl moiety to various aromatic or vinylic systems. The sulfonyl fluoride group is stable under these conditions. nih.gov
| Halide Partner (R-X) | Catalyst System | Product Class |
|---|---|---|
| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Diarylacetylene |
| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Piperidine | Diarylacetylene |
| (E)-1-Iodo-2-phenylethene | Pd(OAc)₂, PPh₃, CuI, Et₃N | Conjugated Enyne |
| 2-Bromopyridine | Pd(PPh₃)₄, CuI, i-Pr₂NH | Aryl-heteroarylacetylene |
Heck-Matsuda Reaction: The Heck-Matsuda reaction typically involves the palladium-catalyzed arylation of an alkene using an arenediazonium salt. wikipedia.org The standard substrates for this reaction are olefins. scispace.comnih.gov The ethynyl group of this compound does not fit the typical profile of a Heck-Matsuda reaction partner, which generally requires a C=C double bond for the carbopalladation and subsequent β-hydride elimination steps. mdpi.com Therefore, the ethynyl moiety is not expected to be reactive under these conditions.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound and an organohalide or triflate. researchgate.net In the context of this compound, the most likely site for a Suzuki-type reaction is the activation and cleavage of the C-SO₂F bond, rather than a reaction involving the ethynyl group. rsc.orgresearchgate.net This desulfonative cross-coupling has been demonstrated for various aryl sulfonyl fluorides, but it falls outside the scope of reactions directly involving the ethynyl moiety. scholaris.caclaremont.edu The terminal alkyne itself is not a typical coupling partner in the Suzuki reaction.
Conjugate Additions (Michael-Type Additions)
The electron-withdrawing nature of the sulfonyl fluoride group activates the adjacent ethynyl group, making it susceptible to nucleophilic attack in a conjugate or Michael-type addition. This reaction pathway provides a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds, leading to a variety of functionalized vinyl sulfonyl fluorides.
A notable example is the stereoselective Michael-type addition of amines to 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs). nih.gov These reactions typically proceed rapidly and in high yield, selectively producing the E-isomer of the β-substituted alkenyl sulfonyl fluoride. nih.gov The high stereoselectivity is attributed to an intramolecular proton transfer from the amine nucleophile to the intermediate vinyl anion, occurring on the same face as the amine addition. nih.gov A broad range of amines, including those with hydroxyl, amide, nitrile, and carbonyl functionalities, have been shown to participate in this transformation. nih.gov
The general reaction scheme for the Michael addition of a secondary amine to an alkynyl sulfonyl fluoride is depicted below:

Table 1: Examples of Michael-Type Addition of Amines to 2-Substituted-Alkynyl-1-Sulfonyl Fluorides nih.gov
| Amine Nucleophile | Product | Yield (%) |
| Morpholine | (E)-2-(Morpholino)vinylsulfonyl fluoride | >99 |
| Piperidine | (E)-2-(Piperidin-1-yl)vinylsulfonyl fluoride | 98 |
| Pyrrolidine | (E)-2-(Pyrrolidin-1-yl)vinylsulfonyl fluoride | 97 |
| 4-Methylpiperazine | (E)-2-(4-Methylpiperazin-1-yl)vinylsulfonyl fluoride | 96 |
Data synthesized from research on 2-substituted-alkynyl-1-sulfonyl fluorides. nih.gov
Besides amines, other nucleophiles such as carboxylates and 1H-1,2,3-triazole can also participate in these conjugate addition reactions, further highlighting the versatility of this methodology. nih.gov For instance, the reaction of isonipecotic acid with a 2-substituted-alkynyl-1-sulfonyl fluoride in a water/acetonitrile mixture resulted in a dual-addition product where both the amine and carboxylate groups reacted. nih.gov
Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)
Hydrofunctionalization reactions, involving the formal addition of an H-X bond across the alkyne, represent another important class of transformations for this compound. These reactions provide direct access to vinyl sulfonyl fluorides.
While specific examples of hydroamination and hydrosilylation of this compound are not extensively detailed in the currently available literature, the reactivity of similar alkynyl sulfonyl fluorides suggests their feasibility. Hydroamination of unactivated alkynes with lithium bis(fluorosulfonyl)imide (LiN(SO2F)2) has been reported to afford vinyl fluorosulfonimides with high regioselectivity under mild conditions. researchgate.net This suggests that similar transformations could be developed for this compound, providing a route to β-amino vinyl sulfonyl fluorides.
The general scheme for a potential hydroamination reaction is as follows:

Similarly, hydrosilylation, the addition of a silicon-hydride bond across the alkyne, would be expected to yield vinylsilane-substituted sulfonyl fluorides. These products could serve as valuable intermediates for further cross-coupling reactions. The regioselectivity of such a reaction would be a key aspect to investigate, as it would determine the substitution pattern of the resulting vinylsilane.
Synergistic Reactivity and Chemoselectivity of Both Functional Groups
The proximate arrangement of the ethynyl and sulfonyl fluoride groups in this compound allows for unique synergistic reactivity and presents challenges and opportunities in chemoselectivity. The two functional groups can act in concert to facilitate transformations that are not possible with monofunctional analogs, or they can compete for reaction with a given reagent, necessitating careful control of reaction conditions to achieve the desired outcome.
One area where synergistic reactivity is prominent is in tandem reactions and cycloadditions. For instance, β-arylethenesulfonyl fluorides, which can be conceptually derived from the hydroarylation of this compound, undergo a Michael addition-intramolecular SuFEx (Sulfur(VI) Fluoride Exchange) click reaction with benzofuran-3(2H)-ones to form δ-sultone-fused benzofurans. chemrxiv.org This tandem sequence highlights how the reactivity of the vinyl sulfonyl fluoride, formed from the alkyne, can be harnessed for subsequent intramolecular cyclization involving the sulfonyl fluoride moiety.
Furthermore, the development of diversity-oriented clicking (DOC) strategies utilizes 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) as "SuFExable" hubs. nih.govresearchgate.net These hubs can undergo a variety of click cycloaddition reactions with dipoles and dienes to generate a diverse library of functional molecules. researchgate.net This approach leverages the reactivity of the alkyne for the initial construction of a heterocyclic core, while the sulfonyl fluoride group is retained for subsequent derivatization via SuFEx chemistry.
Chemoselectivity becomes a critical consideration when both functional groups can react with a given reagent. For example, in reactions with nucleophiles, a choice exists between conjugate addition to the alkyne and nucleophilic attack at the sulfonyl fluoride. The outcome is often dependent on the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as amines and thiols, tend to favor the conjugate addition pathway, while "harder" nucleophiles might preferentially attack the sulfonyl group, especially under conditions that promote SuFEx-type reactions.
A radical-mediated 1-fluorosulfonyl-2-alkynylation of unactivated alkenes has been developed using alkynyl sulfonyl fluorides as bifunctional reagents that act as both FSO2-radical precursors and radical trapping agents. nih.gov This demonstrates a sophisticated interplay where the sulfonyl fluoride group initiates the radical process, and the alkyne participates in the subsequent bond formation.
Applications in Advanced Organic Synthesis and Chemical Biology Research
Role as Versatile Building Blocks for Complex Molecular Architectures
The structure of 2-ethynylbenzene-1-sulfonyl fluoride (B91410) makes it a potent and versatile building block for synthesizing complex molecular architectures. nih.govrhhz.net Its utility stems from the orthogonal reactivity of its two key functional groups. The terminal alkyne can participate in a wide array of classic carbon-carbon bond-forming reactions, while the sulfonyl fluoride group serves as a connective hub for SuFEx click chemistry. nih.govresearchgate.net
Researchers have capitalized on this dual nature to develop strategies for building molecular complexity in a controlled and efficient manner. The alkyne moiety can undergo reactions such as cycloadditions and Michael additions, allowing for the initial construction of diverse molecular skeletons. nih.govresearchgate.net Subsequently, the sulfonyl fluoride group, which is generally unreactive under these conditions, remains available for late-stage functionalization. chemrxiv.org This allows for the introduction of a wide range of substituents by reacting it with various nucleophiles (e.g., phenols, amines) to form sulfonates and sulfonamides, respectively. nih.govrhhz.net This step-wise approach, where different parts of the molecule can be modified independently, is a cornerstone of modern synthetic strategy and is critical for creating intricate and purpose-built molecules. The stability of the S-F bond, compared to other sulfonyl halides, prevents undesirable side reactions and cleavage under many catalytic conditions, further enhancing its utility as a reliable synthetic component. mdpi.com
Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation
Diversity-Oriented Synthesis (DOS) aims to rapidly generate collections of structurally diverse small molecules, which can then be screened for biological activity. 2-Ethynylbenzene-1-sulfonyl fluoride and related SASFs are ideal reagents for DOS strategies due to their participation in a variety of reliable, high-yield "click" reactions. nih.govresearchgate.net A strategy known as Diversity Oriented Clicking (DOC) has been developed, which combines the classic click chemistry of the alkyne group with the connective power of SuFEx chemistry. nih.govresearchgate.net
This approach enables the modular assembly of large compound libraries from a single SASF core. researchgate.netchemrxiv.org By reacting the SASF hub with a range of coupling partners, a vast array of initial products can be generated. Each of these products still contains the pendant sulfonyl fluoride group, which can then be further diversified in a second step through SuFEx reactions. nih.gov This two-pronged strategy allows for the exponential growth of a chemical library from a limited set of starting materials, fulfilling the core principle of DOS to efficiently explore chemical space. nih.govresearchgate.net The reactions are often stereoselective and high-yielding, frequently requiring minimal purification, which is advantageous for high-throughput library synthesis. researchgate.netrsc.org
A significant application of this compound and its analogues in DOS is the synthesis of diverse heterocyclic scaffolds, which are core components of many pharmaceuticals. The highly activated alkyne in SASFs readily participates in cycloaddition reactions with various dipoles and dienes. nih.gov For example, stereoselective 1,3-dipolar cycloaddition reactions with dipoles like azides and N-hydroxyimidoyl chlorides have been used to generate libraries of sulfonyl fluoride-substituted five-membered aromatic heterocycles. nih.govrhhz.net This methodology has been shown to produce a wide array of unique heterocyclic cores. nih.gov
Another specific example is the synthesis of sulfonyl fluoride-functionalized 2-aminothiazoles. chemrxiv.orgmonash.edu This transformation is regioselective, tolerant of a wide range of functional groups, and provides the desired heterocyclic products in good to excellent yields. chemrxiv.org The resulting thiazoles, still bearing the reactive sulfonyl fluoride handle, are primed for further diversification through late-stage SuFEx click chemistry. chemrxiv.org
| Heterocyclic Core | Reaction Type | Reactant Partner | Reference |
| Triazoles | 1,3-Dipolar Cycloaddition | Azides | nih.govrhhz.net |
| Isoxazoles | 1,3-Dipolar Cycloaddition | N-hydroxyimidoyl chlorides | rhhz.net |
| Thiazoles | Hantzsch-type condensation | Thioureas | chemrxiv.org |
| Diels-Alder Adducts | [4+2] Cycloaddition | Dienes | nih.gov |
The unique reactivity of SASFs enables the synthesis of compounds bearing multiple functional groups with high stereochemical control. Novel addition reactions using common laboratory solvents as reactants, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), have been developed. rsc.org These reactions lead to the stereoselective formation of highly functionalized olefins. researchgate.netrsc.org For instance, the reaction with DMSO yields (Z)-2-(dimethylsulfonio)-2-(fluorosulfonyl)-1-substitutedethen-1-olates, while the reaction with DMF produces (E)-1-(dimethylamino)-3-oxo-3-substitutedprop-1-ene-2-sulfonyl fluorides. rsc.org These transformations are notable for proceeding quickly, in excellent yield, and often without the need for chromatographic purification. rsc.org The resulting multi-functionalized products can serve as valuable intermediates for further synthetic manipulations. researchgate.net
Development of Chemical Probes and Activity-Based Profiling Agents
Beyond their role in synthesis, sulfonyl fluorides, including this compound, are increasingly used to create chemical probes for studying biological systems. researchgate.netnih.govrsc.org Chemical probes are small molecules used to investigate the function of proteins and other biomolecules within their native environment. mdpi.com The sulfonyl fluoride moiety is an effective electrophilic "warhead" for activity-based protein profiling (ABPP), a chemical proteomics technique used to identify and characterize enzyme activity in complex biological samples. researchgate.netnih.govmagtechjournal.com
The sulfonyl fluoride group can form stable, covalent bonds with a range of nucleophilic amino acid residues, including serine, tyrosine, lysine, cysteine, threonine, and histidine. researchgate.netnih.govmdpi.com This broad reactivity makes them powerful tools for irreversibly labeling diverse classes of proteins. nih.govmdpi.com By incorporating a reporter tag, such as an alkyne or a fluorophore, onto the sulfonyl fluoride-containing molecule, researchers can visualize, enrich, and identify the protein targets. researchgate.netnih.gov For example, an alkyne-tagged sulfonyl fluoride probe has been successfully used to covalently modify and identify active serine proteases from complex proteomes. researchgate.netnih.gov
Bioconjugation, the process of linking molecules to biomolecules like proteins or DNA, is essential for developing targeted therapeutics and advanced chemical probes. This compound is intrinsically suited for bioconjugation due to its two distinct reactive handles. rsc.orgclaremont.edu
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for Synthesis and Transformations
The synthesis and transformations of 2-ethynylbenzene-1-sulfonyl fluoride (B91410) are understood through mechanistic principles common to aryl sulfonyl fluorides and ethynyl-substituted aromatic compounds. While direct mechanistic studies exclusively on this molecule are not extensively documented, the reaction pathways can be inferred from related and well-studied chemical processes.
Synthesis Mechanisms: The formation of the arylsulfonyl fluoride moiety typically proceeds through several established routes, with the plausible mechanisms for an ortho-ethynyl substituted compound being largely analogous.
One common pathway involves a Sandmeyer-type reaction starting from 2-ethynylaniline. In this process, the aniline (B41778) is first diazotized to form a diazonium salt. This intermediate then reacts with sulfur dioxide and a fluoride source. Mechanistic studies on similar transformations suggest the involvement of radical intermediates. The aryldiazonium salt can undergo a single-electron transfer to generate an aryl radical, which then traps sulfur dioxide to form an arylsulfonyl radical. Subsequent reaction with a fluorine source then yields the final arylsulfonyl fluoride product.
Another potential synthetic route is the reaction of an organometallic reagent, such as a Grignard or organolithium species derived from 2-ethynylbromobenzene, with sulfuryl fluoride (SO₂F₂). nih.gov The mechanism is believed to involve nucleophilic attack of the organometallic compound on the sulfur atom of SO₂F₂, displacing one of the fluoride ions.
The table below summarizes plausible synthetic pathways and their key mechanistic features.
| Starting Material | Reagents | Key Mechanistic Steps |
| 2-Ethynylaniline | 1. NaNO₂, HCl2. SO₂, Cu(I)/HF or Selectfluor | Diazotization, formation of aryl radical, SO₂ trapping, radical fluorination. |
| 2-Ethynylbromobenzene | 1. Mg or n-BuLi2. SO₂F₂ | Formation of Grignard/organolithium, nucleophilic attack on sulfur of SO₂F₂. nih.gov |
| 2-Ethynylbenzenesulfonyl chloride | KF, KHF₂ or other fluoride source | Nucleophilic aromatic substitution (SNAr-like) at the sulfur center. |
Transformation Mechanisms: The transformations of 2-ethynylbenzene-1-sulfonyl fluoride are largely dictated by the reactivity of the ethynyl (B1212043) and sulfonyl fluoride groups. The "Sulfur(VI) Fluoride Exchange" (SuFEx) reaction is a key transformation of the sulfonyl fluoride moiety. monash.edunih.govresearchgate.net This reaction involves the nucleophilic substitution of the fluoride ion on the sulfur atom. The mechanism is generally considered to be an addition-elimination pathway, where the nucleophile attacks the electrophilic sulfur center, forming a transient pentacoordinate intermediate, which then eliminates the fluoride ion. nih.gov Computational studies on related systems support this pathway. The presence of a base or a silylating agent can facilitate the reaction by activating the nucleophile.
The ethynyl group, being ortho to the sulfonyl fluoride, can participate in various cycloaddition reactions. For instance, in "Diversity Oriented Clicking" (DOC), similar 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs are used in reactions with 1,3-dipoles to form various heterocyclic structures. nih.gov The mechanism of these reactions is typically a concerted [3+2] cycloaddition, a cornerstone of Huisgen's cycloaddition chemistry. The specific regiochemistry and stereochemistry of the products are governed by the electronic and steric properties of both the SASF hub and the reacting dipole.
Theoretical Studies on Electronic Structure and Reactivity of the Ethynyl and Sulfonyl Fluoride Moieties
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the electronic structure and reactivity of molecules containing sulfonyl fluoride and ethynyl groups. nih.govresearchgate.netmdpi.commdpi.com Although specific studies on this compound are limited, general principles can be applied.
Electronic Structure of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is a strong electron-withdrawing group. DFT calculations and Natural Bond Orbital (NBO) analysis of various aryl sulfonyl fluorides show that the bonding within the SO₂F group is highly polarized. mdpi.com There are significant contributions from hyperconjugative interactions, where the lone pairs on the oxygen and fluorine atoms donate into the antibonding orbitals of the other bonds connected to the sulfur atom. This model does not necessitate the involvement of d-orbitals on the sulfur atom, which was a classical viewpoint. The S-F bond is notably strong and contributes to the high stability of sulfonyl fluorides compared to their chloride counterparts. mdpi.com
Interplay and Reactivity: The ortho-positioning of the ethynyl and sulfonyl fluoride groups suggests the possibility of intramolecular interactions. DFT calculations could elucidate potential through-space interactions between the fluorine or oxygen atoms of the sulfonyl group and the π-system of the alkyne. Such interactions could influence the conformation and reactivity of the molecule.
The reactivity of the sulfonyl fluoride group as an electrophile in SuFEx reactions is well-established. monash.edunih.govresearchgate.net Theoretical studies can quantify the electrophilicity of the sulfur atom and the activation barriers for nucleophilic attack. The electron-withdrawing nature of the ortho-ethynyl group would likely enhance the electrophilicity of the sulfur center, potentially increasing its reactivity in SuFEx chemistry.
The ethynyl group's reactivity in cycloadditions is also a subject of theoretical investigation. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are key factors in determining the feasibility and outcome of these reactions. DFT calculations can model the transition states of cycloaddition reactions to predict product regiochemistry and activation energies.
The following table presents representative computational data for related functional groups, which can serve as a basis for understanding the electronic properties of this compound.
| Functional Group | Property | Typical Calculated Value | Significance |
| Aryl Sulfonyl Fluoride | Mulliken Charge on Sulfur | +1.2 to +1.5 | Indicates high electrophilicity of the sulfur atom. |
| Aryl Sulfonyl Fluoride | S-F Bond Length | ~1.58 Å | Reflects the strong and stable nature of this bond. |
| Phenylacetylene | HOMO Energy | ~ -6.5 eV | Relates to its nucleophilicity in certain reactions. |
| Phenylacetylene | LUMO Energy | ~ -0.2 eV | Relates to its electrophilicity in cycloadditions. |
Computational Design of Novel Reactions and Derivations
Computational chemistry serves as a powerful tool for the rational design of new reactions and derivatives of this compound. By modeling the reactivity of this bifunctional molecule, novel synthetic pathways can be explored in silico before experimental investigation.
One area of computational design involves predicting the outcomes of intramolecular reactions. Given the ortho-positioning of the reactive ethynyl and sulfonyl fluoride groups, conditions could be computationally screened to promote intramolecular cyclization. For example, the addition of a nucleophile to the ethynyl group could generate an intermediate that subsequently attacks the sulfonyl fluoride moiety, leading to the formation of sulfur-containing heterocycles. DFT calculations can be used to evaluate the thermodynamic feasibility and kinetic barriers of such proposed cyclization pathways.
Another avenue is the design of novel intermolecular reactions. The "Diversity Oriented Clicking" concept, which utilizes similar SASF hubs, can be expanded through computational design. nih.gov By modeling the reactions of this compound with a wide range of dipoles, dienes, and other reactants, new heterocyclic scaffolds with potential applications in medicinal chemistry and materials science can be predicted. Computational screening can help identify promising reaction partners and predict the structures of the resulting products.
Furthermore, computational methods can be employed to design derivatives with tailored electronic properties. By systematically modifying the substituents on the aromatic ring or the ethynyl group, the HOMO-LUMO gap, dipole moment, and other electronic parameters can be tuned. This allows for the in silico design of molecules with specific optical or electronic properties for applications in materials science. For instance, the design of novel dyes or electronic materials could be guided by Time-Dependent DFT (TD-DFT) calculations to predict their absorption and emission spectra.
The table below outlines some computationally designed reaction concepts for this compound.
| Reaction Type | Proposed Reactant(s) | Computationally Designed Outcome | Potential Application |
| Intramolecular Cyclization | Nucleophile (e.g., amine, thiol) | Sulfur-containing benzo-fused heterocycles | Pharmaceutical scaffolds |
| [4+2] Cycloaddition | Novel dienes | Polycyclic sulfonyl fluorides | Materials science, complex molecule synthesis |
| SuFEx-mediated Polymerization | Difunctional nucleophiles | Sulfur-containing polymers | Advanced materials |
| Sonogashira Coupling | Aryl halides | Di-aryl acetylene (B1199291) sulfonyl fluorides | Organic electronics |
Q & A
Q. What are the common synthetic routes for 2-Ethynylbenzene-1-sulfonyl fluoride, and what analytical techniques are recommended for confirming its structure?
- Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed coupling reactions, leveraging the reactivity of sulfonyl fluoride groups with ethynyl precursors . Key steps include:
- Sulfonyl Fluoride Activation : Use of electrophilic reagents (e.g., SO₂F₂) to introduce the sulfonyl fluoride moiety.
- Ethynyl Group Incorporation : Cross-coupling reactions (e.g., Sonogashira coupling) under inert conditions to attach the ethynyl group .
For structural confirmation, employ: - NMR Spectroscopy : ¹⁹F NMR to verify the sulfonyl fluoride group (δ ~ +55–65 ppm) and ¹H/¹³C NMR for ethynyl protons (sharp singlet at ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
Q. How should researchers assess the hydrolytic stability of this compound under different pH conditions?
- Methodological Answer : Hydrolytic stability is critical for applications in aqueous environments (e.g., biological assays). Design experiments as follows:
- pH-Varied Kinetic Studies : Prepare buffered solutions (pH 2–10) and monitor degradation via ¹⁹F NMR or HPLC over time .
- Temperature Control : Maintain constant temperature (e.g., 25°C) to isolate pH effects.
- Byproduct Analysis : Identify hydrolysis products (e.g., sulfonic acids) using LC-MS or IR spectroscopy .
Stability trends often correlate with pH: sulfonyl fluorides are more stable in acidic conditions but hydrolyze rapidly in basic media .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the ethynyl group into the sulfonyl fluoride scaffold while minimizing side reactions?
- Methodological Answer : Side reactions (e.g., alkyne dimerization or over-oxidation) can be mitigated by:
- Catalyst Selection : Use Pd(PPh₃)₄ or CuI co-catalysts to enhance coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reduce side-product formation .
- Temperature Gradients : Perform reactions at 60–80°C to balance reaction rate and selectivity .
Monitor progress via TLC or in-situ FTIR to detect intermediates like alkyne-Pd complexes .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound derivatives?
- Methodological Answer : Address discrepancies through:
- Multiscale Modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with molecular dynamics to account for solvation effects .
- Experimental Validation : Replicate computational conditions (e.g., solvent, temperature) in kinetic studies using stopped-flow spectroscopy .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., Gibbs free energy) and correlate with experimental error margins .
Q. How should researchers design experiments to evaluate the compound's interactions with biological thiols while accounting for potential competing nucleophiles?
- Methodological Answer : To study thiol-specific reactivity:
- Competitive Assays : Incubate the compound with mixtures of thiols (e.g., glutathione) and non-thiol nucleophiles (e.g., amines) in PBS buffer .
- Quantitative Analysis : Use Ellman’s assay (DTNB) to measure free thiol depletion and HPLC-MS to track adduct formation .
- Control Experiments : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HF gas during hydrolysis) .
- Waste Disposal : Neutralize residual compound with aqueous bicarbonate before disposal .
Data Reporting Guidelines
Q. How should researchers document synthetic procedures and characterization data to ensure reproducibility?
- Methodological Answer : Follow journal-specific protocols (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Experimental Sections : Include exact molar ratios, reaction times, and purification methods (e.g., column chromatography gradients) .
- Supporting Information : Provide raw NMR spectra, HRMS data, and crystallographic files (if applicable) in supplementary materials .
- Hazard Reporting : Disclose risks identified during pre-experiment assessments (e.g., exothermicity during coupling reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
